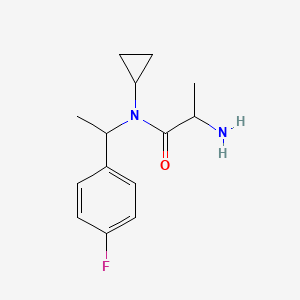
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure includes a cyclopropyl group, a fluorophenyl group, and an amino group, which may contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the coupling of these groups with the amino and propanamide moieties. Common synthetic routes may include:
Cyclopropyl Group Formation: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Fluorophenyl Group Introduction: This step may involve the use of fluorobenzene derivatives and appropriate coupling reactions.
Coupling Reactions: The final coupling of the cyclopropyl and fluorophenyl groups with the amino and propanamide moieties may involve amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo substitution reactions, particularly at the amino or fluorophenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogens, nucleophiles, or other substituting agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N-cyclopropyl-N-((S)-1-phenylethyl)propanamide: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
2-Amino-N-cyclopropyl-N-((S)-1-(4-chlorophenyl)ethyl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different reactivity and interactions.
2-Amino-N-cyclopropyl-N-((S)-1-(4-methylphenyl)ethyl)propanamide: Contains a methyl group instead of fluorine, potentially altering its chemical and biological properties.
Uniqueness
The presence of the fluorophenyl group in 2-Amino-N-cyclopropyl-N-((S)-1-(4-fluorophenyl)ethyl)propanamide may confer unique properties, such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets. These characteristics may make it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C14H19FN2O |
|---|---|
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-N-[1-(4-fluorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C14H19FN2O/c1-9(16)14(18)17(13-7-8-13)10(2)11-3-5-12(15)6-4-11/h3-6,9-10,13H,7-8,16H2,1-2H3 |
Clé InChI |
IEEXXKMPAGWLBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















